molecular formula C11H13Br3O2 B11949683 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene CAS No. 6678-78-0

1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene

Cat. No.: B11949683
CAS No.: 6678-78-0
M. Wt: 416.93 g/mol
InChI Key: MLDDYHMCHZRKRN-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene is an organic compound characterized by the presence of bromine and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene typically involves the bromination of 2-(2,3-dibromopropyl)-4,5-dimethoxybenzene. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene include:

Properties

CAS No.

6678-78-0

Molecular Formula

C11H13Br3O2

Molecular Weight

416.93 g/mol

IUPAC Name

1-bromo-2-(2,3-dibromopropyl)-4,5-dimethoxybenzene

InChI

InChI=1S/C11H13Br3O2/c1-15-10-4-7(3-8(13)6-12)9(14)5-11(10)16-2/h4-5,8H,3,6H2,1-2H3

InChI Key

MLDDYHMCHZRKRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(CBr)Br)Br)OC

Origin of Product

United States

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